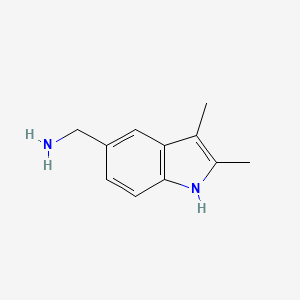

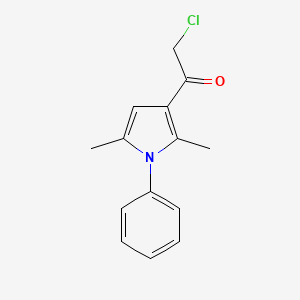

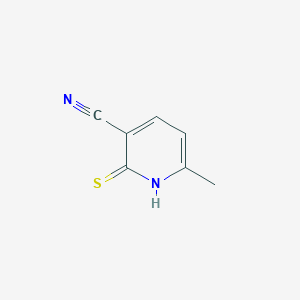

![molecular formula C7H4N2O3S B1300290 5-Nitrobenzo[d]oxazole-2(3H)-thione CAS No. 22876-21-7](/img/structure/B1300290.png)

5-Nitrobenzo[d]oxazole-2(3H)-thione

Übersicht

Beschreibung

5-Nitrobenzo[d]oxazole-2(3H)-thione is a chemical compound that is part of a broader class of nitro-substituted heterocyclic compounds. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The nitro group attached to the heterocyclic framework significantly influences the chemical and physical properties of these compounds, making them suitable for a variety of chemical transformations and applications.

Synthesis Analysis

The synthesis of nitro-substituted heterocycles, such as 5-nitrobenzo[d]oxazole-2(3H)-thione, often involves cyclization reactions. For example, isomeric 3-(nitrophenyl)-1, 2, 4-triazole-5-thiones are synthesized by cyclizing 1-nitrobenzoylthiosemicarbazides . Although the specific synthesis of 5-nitrobenzo[d]oxazole-2(3H)-thione is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as nitration, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of related nitro-substituted heterocycles has been elucidated using various analytical techniques, including X-ray crystallography. For instance, the structures of stable triazenes derived from azo coupling reactions involving nitro-substituted thiazoles were confirmed by X-ray analysis . These structural analyses are crucial for understanding the molecular geometry, electronic distribution, and potential reactivity of these compounds.

Chemical Reactions Analysis

Nitro-substituted heterocycles participate in a variety of chemical reactions. The presence of the nitro group can facilitate reactions such as azo coupling, as seen in the formation of stable triazenes from 5-nitrobenzo[c]-1,2-thiazole-3-diazonium . Additionally, nitrile sulphides can add to thiocarbonyl compounds to yield dithiazoles, demonstrating the reactivity of nitro-substituted compounds in cycloaddition reactions . These reactions are indicative of the rich chemistry associated with nitro-substituted heterocycles like 5-nitrobenzo[d]oxazole-2(3H)-thione.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted heterocycles are influenced by the presence of the nitro group and the heterocyclic system. For example, a synthesized nitro-substituted tetrazole compound exhibited a large temperature interval between its melting point and decomposition onset temperature, indicating thermal stability . The crystallization behavior of 2-amino-5-nitrothiazole, a compound structurally related to 5-nitrobenzo[d]oxazole-2(3H)-thione, revealed a strongly polarized molecular-electronic structure and the formation of hydrogen-bonded sheets . These properties are essential for understanding the behavior of these compounds under various conditions and for their potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Benz[d]oxazolones

5-Nitrobenzo[d]oxazole-2(3H)-thione participates in reactions leading to the synthesis of benz[d]oxazolones through processes that involve acetyl migration and ring closure mechanisms. These compounds are of interest due to their chemical and potential biological activities (Ray & Ghosh, 2010).

Thermophysical Properties

The compound's thermophysical properties, such as temperatures, enthalpies, and entropies of fusion, have been studied, providing valuable data for understanding its behavior under various temperature conditions. No solid-solid phase transitions were observed in the temperature range studied, highlighting its stability (Temprado et al., 2008).

Biological Applications

Antimicrobial Activity

Complexes of metal ions with derivatives of 5-Nitrobenzo[d]oxazole-2(3H)-thione have shown potential as antimicrobial agents. These complexes have been characterized and studied for their antimicrobial effectiveness, providing a basis for the development of new antimicrobial strategies (Al-Alzawi et al., 2023).

Molecular Docking Investigations

Studies involving the synthesis, structural, and spectral analysis of triazole derivatives, including those related to 5-Nitrobenzo[d]oxazole-2(3H)-thione, have included antioxidant, bioactivity, and molecular docking investigations. These studies provide insights into the compound's potential interaction with biological targets, such as SARS-CoV-2 main protease, suggesting its relevance in drug discovery and molecular biology (Alaşalvar et al., 2021).

Material Science and Engineering

Corrosion Inhibition

Derivatives of 5-Nitrobenzo[d]oxazole-2(3H)-thione have been evaluated for their effectiveness as corrosion inhibitors. Studies demonstrate their utility in protecting metals against corrosion, which is crucial for the preservation of infrastructure and machinery (Kalia et al., 2020).

Spectroscopic Studies

Vibrational Spectroscopic Studies

Detailed vibrational spectroscopic analyses and ab initio calculations have been performed on related compounds, providing insights into their molecular structure and behavior. This research is valuable for the development of materials and compounds with specific desired properties (Mary et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibit cyclooxygenases (cox-1, cox-2), which play a crucial role in inflammation .

Mode of Action

It’s known that similar compounds inhibit the peroxidase activity of cox-1 and cox-2 enzymes . This inhibition could potentially lead to a decrease in the production of pro-inflammatory mediators.

Result of Action

Similar compounds have been shown to inhibit the growth of certain seedlings, suggesting a potential herbicidal effect .

Eigenschaften

IUPAC Name |

5-nitro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-6-5(3-4)8-7(13)12-6/h1-3H,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOGSTGLRLMQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354896 | |

| Record name | 5-Nitrobenzo[d]oxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22876-21-7 | |

| Record name | 5-Nitrobenzo[d]oxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

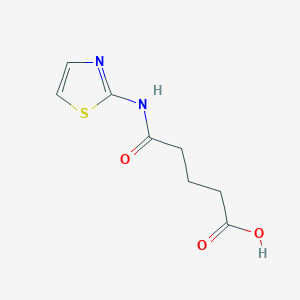

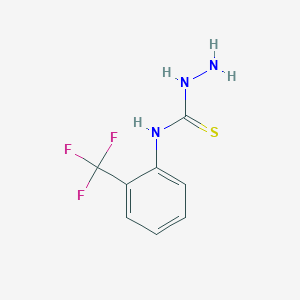

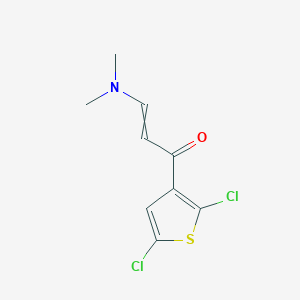

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)